

Application Notes and Protocols for Fluorinated Silanes in Silicon Nitride Deposition

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Compound of Interest

Compound Name: *Trifluorosilane*

Cat. No.: *B087118*

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A focus on Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Fluorinated Silicon Nitride (SiN:F) Films

Disclaimer: Direct experimental data and established protocols for the use of **trifluorosilane** (SiHF_3) as a precursor for silicon nitride deposition are not readily available in the reviewed literature. The following application notes and protocols are based on the use of analogous fluorinated silicon precursors, primarily tetrafluorosilane (SiF_4) and the addition of fluorine-containing compounds like nitrogen trifluoride (NF_3) to silane-based deposition processes. These notes are intended to provide a foundational understanding and a starting point for process development with fluorinated silane precursors.

Introduction

Silicon nitride (SiN_x) thin films are critical materials in the semiconductor and optoelectronics industries, serving as dielectric layers, passivation coatings, and etch masks. The incorporation of fluorine into these films, creating fluorinated silicon nitride (SiN:F), can offer several advantages, including lower hydrogen content, reduced film stress, and modified optical and electrical properties. Fluorinated silanes are a class of precursors that can be utilized for the deposition of these specialized films. This document outlines the application of fluorinated silanes, with a focus on plasma-enhanced chemical vapor deposition (PECVD), for the synthesis of SiN:F films.

Data Presentation: Properties of Fluorinated Silicon Nitride Films

The properties of SiN:F films are highly dependent on the deposition parameters. Below is a summary of typical properties achieved through PECVD using fluorinated precursors.

Property	Value Range	Deposition Method	Precursors	Citation
Deposition Temperature	100 - 440 °C	PECVD	SiH ₄ /NF ₃ /N ₂ , SiF ₄ /N ₂ /H ₂	[1][2][3][4]
Refractive Index	1.70 - 2.1	PECVD	SiH ₄ /NF ₃ /N ₂ , SiH ₄ /SiF ₄ /N ₂	[1][3][5]
Dielectric Constant	Favorable compared to high-temp CVD SiN _x	PECVD	SiH ₄ /NF ₃ /N ₂	[1]
Breakdown Strength	High	PECVD	SiH ₄ /NF ₃ /N ₂	[1]
Resistivity	>10 ¹⁷ Ω·cm	PECVD	SiH ₄ /SiF ₄ /NH ₃	[5]
Hydrogen Content	Low (can be < 4 at.%)	PECVD, ICP-PECVD	SiH ₄ /NF ₃ /N ₂ , SiH ₄ /N ₂ /Ar/NF ₃	[1][6]
Deposition Rate	Up to 1600 Å/min	PECVD	SiH ₄ /NF ₃ /N ₂	[1]
Optical Band Gap	~5.5 eV	PECVD	SiH ₄ /SiF ₄ /NH ₃	[5]
Film Stress	Tensile or Compressive (tunable)	PECVD	SiH ₄ /NF ₃ /N ₂	[7]

Experimental Protocols

PECVD of Fluorinated Silicon Nitride using SiH₄/NF₃/N₂

This protocol describes a general procedure for the deposition of SiN:F films using a mixture of silane, nitrogen trifluoride, and nitrogen in a parallel-plate PECVD reactor.

Materials and Equipment:

- Parallel-plate PECVD system with RF power supply (e.g., 13.56 MHz)
- Substrate heater capable of reaching at least 400°C
- Gas handling system with mass flow controllers (MFCs) for SiH₄, NF₃, and N₂
- Vacuum pump system capable of reaching pressures in the mTorr to Torr range
- Silicon wafers or other suitable substrates
- Standard wafer cleaning reagents (e.g., RCA clean)

Protocol:

- Substrate Preparation: Clean the silicon wafers using a standard cleaning procedure (e.g., RCA-1 and RCA-2) to remove organic and metallic contaminants. Dry the wafers thoroughly.
- System Preparation:
 - Load the cleaned wafers into the PECVD chamber.
 - Pump the chamber down to a base pressure of <10 mTorr.
 - Heat the substrate to the desired deposition temperature (e.g., 300°C).[1]
- Deposition:
 - Introduce the process gases into the chamber at the desired flow rates. A typical starting point could be:
 - SiH₄: 5-20 sccm
 - NF₃: 5-50 sccm[1]

- N₂: 500-2000 sccm
- Allow the chamber pressure to stabilize to the target deposition pressure (e.g., 0.5 - 2 Torr).
- Ignite the plasma by applying RF power (e.g., 50 - 200 W).
- Maintain these conditions for the desired deposition time to achieve the target film thickness. Deposition rates can be very high, so initial calibration runs are recommended. [\[1\]](#)
- Post-Deposition:
 - Turn off the RF power and stop the gas flows.
 - Allow the substrates to cool down under vacuum or in a nitrogen ambient.
 - Vent the chamber and unload the wafers.
- Characterization:
 - Measure the film thickness and refractive index using ellipsometry.
 - Analyze the film composition and bonding using Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS).
 - Evaluate the electrical properties (dielectric constant, breakdown voltage) using capacitance-voltage (C-V) and current-voltage (I-V) measurements on fabricated capacitor structures.

PECVD of Fluorinated Silicon Nitride using SiF₄/N₂/H₂

This protocol provides a general method for depositing SiN:F films using tetrafluorosilane, nitrogen, and hydrogen.

Materials and Equipment:

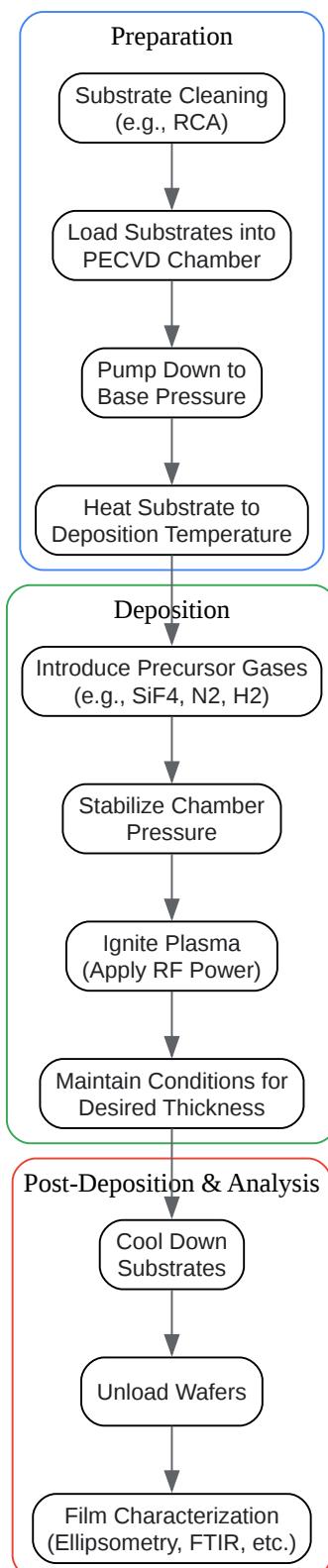
- Same as in Protocol 3.1, with SiF₄ and H₂ gas sources instead of SiH₄ and NF₃.

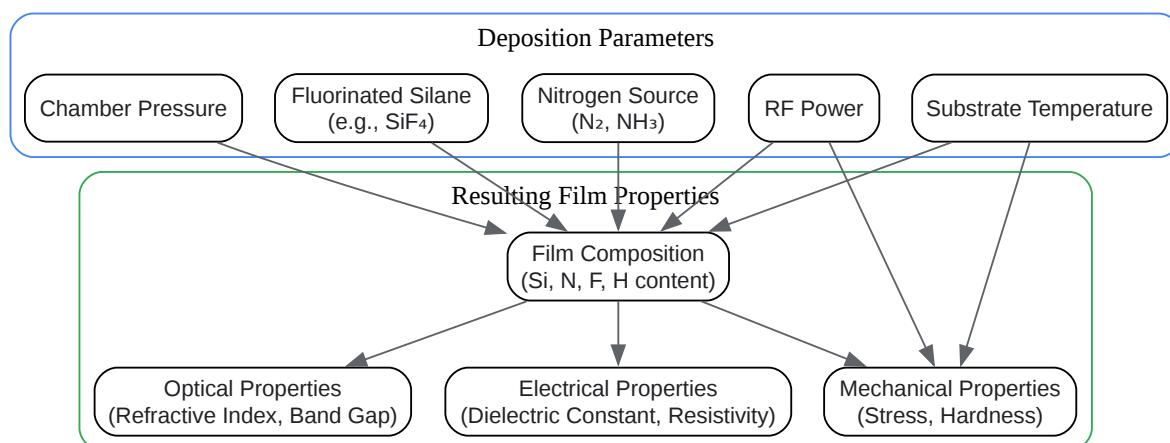
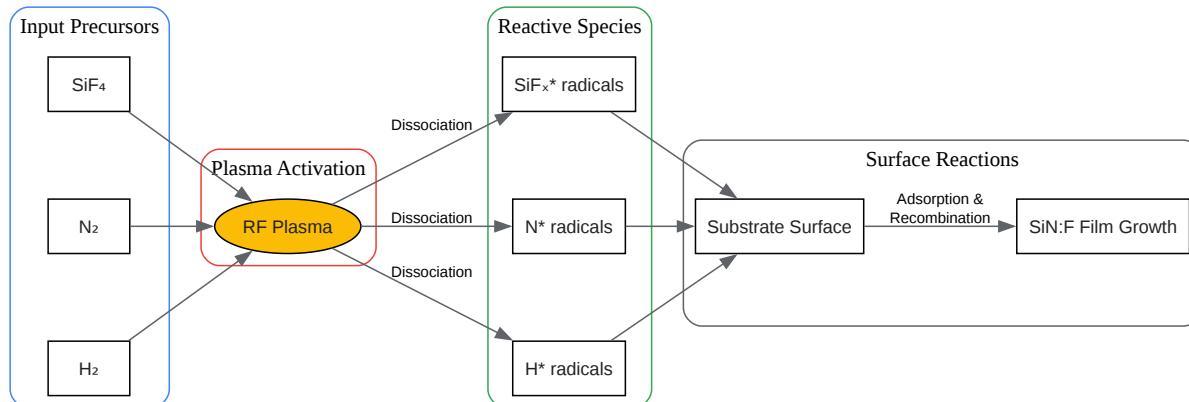
Protocol:

- Substrate Preparation: Follow the same procedure as in Protocol 3.1.
- System Preparation: Follow the same procedure as in Protocol 3.1.
- Deposition:
 - Introduce the process gases into the chamber. Example starting conditions could be:
 - SiF₄: 10-50 sccm
 - N₂: 100-500 sccm
 - H₂: 100-500 sccm[2]
 - Set the deposition pressure (e.g., 1 Torr).
 - Apply RF power to initiate the plasma.
 - Proceed with the deposition for the required duration.
- Post-Deposition and Characterization: Follow the same procedures as in Protocol 3.1. High hydrogen dilution has been found to produce transparent and stoichiometric films.[2]

Visualizations

Experimental Workflow for PECVD of SiN:F





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